molecular formula C13H18N2O B8581506 3-Amino-1-(1,3-dihydroisoindol-2-yl)-3-methylbutan-1-one

3-Amino-1-(1,3-dihydroisoindol-2-yl)-3-methylbutan-1-one

Cat. No. B8581506
M. Wt: 218.29 g/mol
InChI Key: AGXCRXUUNZLUGW-UHFFFAOYSA-N
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Description

3-Amino-1-(1,3-dihydroisoindol-2-yl)-3-methylbutan-1-one is a useful research compound. Its molecular formula is C13H18N2O and its molecular weight is 218.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Amino-1-(1,3-dihydroisoindol-2-yl)-3-methylbutan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-1-(1,3-dihydroisoindol-2-yl)-3-methylbutan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-Amino-1-(1,3-dihydroisoindol-2-yl)-3-methylbutan-1-one

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

IUPAC Name

3-amino-1-(1,3-dihydroisoindol-2-yl)-3-methylbutan-1-one

InChI

InChI=1S/C13H18N2O/c1-13(2,14)7-12(16)15-8-10-5-3-4-6-11(10)9-15/h3-6H,7-9,14H2,1-2H3

InChI Key

AGXCRXUUNZLUGW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC(=O)N1CC2=CC=CC=C2C1)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

2,3-Dihydro-1H-isoindole (543 mg) and 3-amino-3-methylbutanoic acid (700 mg) were dissolved in N,N-dimethylformamide (30 ml). N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (876 mg) and hydroxybenzotriazole (698 mg) were added thereto at 0° C., and then the mixture was stirred overnight at room temperature. The reaction mixture was concentrated under reduced pressure, and water and ethyl acetate were added to the residue. The organic phase was separated, and the aqueous phase was adjusted to pH 9 by adding a saturated sodium bicarbonate solution, and then extracted with ethyl acetate. The extract was dried over sodium sulfate and concentrated under reduced pressure to give the title compound (0.60 g, Y.:60%) as a brown oily matter.
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543 mg
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700 mg
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30 mL
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876 mg
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698 mg
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Yield
60%

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